N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride
Description
N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride is a heterocyclic compound featuring a triazoloazepine core fused with an azepine ring. Its structure includes a methyl group attached to the nitrogen of the amine and a triazoloazepin-3-ylmethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-10-7-9-12-11-8-5-3-2-4-6-13(8)9;/h10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDVWJDCTRQBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride typically involves multiple steps. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the N-methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Neurokinin-3 Receptor Antagonism
One of the primary applications of this compound is as a selective antagonist of the neurokinin-3 receptor (NK-3) . Research indicates that antagonists targeting NK-3 can be beneficial in treating conditions such as depression, anxiety, and other mood disorders. The ability to selectively block NK-3 receptors may lead to improved therapeutic outcomes with fewer side effects compared to non-selective treatments .
Synthesis and Structure-Activity Relationship
The synthesis of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride has been optimized through novel chiral synthesis methods. These methods enhance the yield and purity of the compound while minimizing racemization. The structure-activity relationship (SAR) studies have demonstrated that modifications to the triazoloazepine core can significantly affect biological activity. This insight is crucial for developing new derivatives with enhanced pharmacological properties .
Case Studies on Analgesic and Anti-inflammatory Activities
Recent studies have investigated the analgesic and anti-inflammatory effects of derivatives related to this compound. For instance, research on 3-(het)-aryl derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has shown promising results in reducing pain and inflammation in animal models. These findings suggest that compounds derived from this compound may have potential applications in pain management therapies .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular signaling pathways, leading to changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
- Structural Differences :
- The primary distinction lies in the substitution pattern: the target compound has a methyl group on the amine nitrogen, whereas this analog features a 2,3-dimethylphenyl group attached to the nitrogen .
- The aromatic ring (2,3-dimethylphenyl) introduces steric bulk and electron-donating methyl groups, which may alter binding affinity to hydrophobic pockets in biological targets.
- This substitution might confer selectivity for specific receptors or enzymes compared to the simpler methyl group in the target compound.
N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Structural Differences :
- Functional Implications :
- The chloro group may enhance binding to halogen-bonding regions in proteins, a feature absent in the target compound.
- The carboxamide moiety could improve solubility in polar solvents compared to the hydrochloride salt of the target compound.
N-(2-Methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine Hydroiodide
- Structural Differences :
- Functional Implications :
- The bulkier isobutyl group may reduce steric accessibility for target binding but increase hydrophobicity.
- Hydroiodide salts generally exhibit lower solubility in water compared to hydrochlorides, which could influence formulation strategies.
Comparative Data Table
| Compound Name | Key Substituent(s) | Counterion | Molecular Weight | Potential Applications |
|---|---|---|---|---|
| N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride | Methylamine | Hydrochloride | Not Provided | Receptor modulation, enzyme inhibition |
| 2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 2,3-Dimethylphenyl | None | Not Provided | Lipophilic target engagement |
| N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-...carboxamide | 4-Chlorophenyl, triazolecarboxamide | None | Not Provided | Halogen-bonding interactions |
| N-(2-Methylpropyl)-5H...azepin-3-amine Hydroiodide | 2-Methylpropyl | Hydroiodide | 336.21 | Hydrophobic binding, drug impurities |
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The substituents on the triazoloazepine core critically influence solubility, binding affinity, and selectivity. Methyl groups (as in the target compound) balance hydrophobicity and steric effects, while bulkier groups like isobutyl or aromatic rings may optimize specific interactions .
- Counterion Effects: Hydrochloride salts are preferred for enhanced solubility in aqueous media, whereas hydroiodide salts may be advantageous in non-polar formulations .
- Data Gaps : Detailed pharmacokinetic or pharmacodynamic data for these compounds are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a tetrahydrotriazoloazepine moiety. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. For example, the synthesis of related triazolo derivatives has been explored extensively, with methods focusing on the introduction of various substituents to enhance biological activity .
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₅ |
| Molecular Weight | 273.77 g/mol |
| Key Functional Groups | Triazole, amine |
| Stereochemistry | Chiral centers present |
Antimicrobial Activity
Research has indicated that compounds with similar triazolo structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis.
Antiviral Properties
The antiviral activity of triazolo derivatives has been documented in several studies. These compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific analogs have demonstrated efficacy against viruses responsible for respiratory infections and other viral diseases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) through mechanisms involving the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
The neuroprotective potential of triazolo derivatives has gained attention for their ability to modulate neurotransmitter systems. Some studies suggest that these compounds may alleviate symptoms associated with neurological disorders by enhancing glutamate signaling pathways . This is particularly relevant for conditions like Alzheimer's disease and schizophrenia.
Analgesic and Anti-inflammatory Activities
Compounds derived from the tetrahydrotriazolo structure have also been investigated for their analgesic and anti-inflammatory effects. Experimental models have shown that these compounds can significantly reduce pain responses and inflammation markers in animal studies .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various triazolo derivatives against clinical isolates. Results indicated a strong correlation between structural modifications and increased activity against resistant strains .
- Anticancer Research : In a comparative study involving multiple cancer cell lines, specific N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride, and what reaction conditions are critical?
- Methodology : The synthesis typically involves multi-step organic reactions. For example, triazole-azepine scaffolds are often constructed via cyclization reactions using hydrazine derivatives and ketones or aldehydes under reflux conditions. Alkylation of the triazole nitrogen with methyl groups may require reagents like methyl iodide in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C). Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol . Key conditions :
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Solvent selection (e.g., acetonitrile for cyclization, ethanol for salt formation).
- Temperature control to avoid side reactions (e.g., over-alkylation).
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ring systems (e.g., distinguishing azepine vs. pyridine rings) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for optimizing the yield of this compound in large-scale synthesis?
- Methodology :
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Solvent optimization : Replace ethanol with DMSO for improved solubility of intermediates .
- Workflow adjustments : Implement flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Experimental design :
- SAR studies : Synthesize analogs with fluorophenyl, trifluoromethyl, or morpholine substituents. Test activity in receptor-binding assays (e.g., GPCR targets) .
- Computational modeling : Docking studies using AutoDock Vina to predict binding affinities to enzymes like kinases or proteases .
- Key findings :
- Fluorine substitution at the phenyl ring enhances metabolic stability but reduces aqueous solubility .
- Methyl groups on the azepine ring improve CNS penetration .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting approach :
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).
- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
- Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
